molecular formula C18H15ClF3N3O2 B3027861 Mefentrifluconazole CAS No. 1417782-03-6

Mefentrifluconazole

Cat. No.: B3027861
CAS No.: 1417782-03-6
M. Wt: 397.8 g/mol
InChI Key: JERZEQUMJNCPRJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mefentrifluconazole primarily targets the biosynthesis of ergosterol , a critical component of fungal cell membranes . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis disrupts the cell membrane structure, leading to fungal cell death .

Mode of Action

This compound is classified as a demethylation inhibitor (DMI) . It interacts with its target by inhibiting the biosynthesis of ergosterol . This interaction disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that result in impaired cellular processes and eventual cell death .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway . This compound, as a DMI, inhibits the enzyme responsible for the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to an accumulation of 14α-methyl sterols, which are toxic to the fungal cell. The disruption of this pathway leads to the depletion of ergosterol and an accumulation of toxic intermediates, causing fungal cell death .

Pharmacokinetics

It is known that this compound has a low aqueous solubility and low volatility . . These properties can impact the bioavailability of this compound, influencing its effectiveness as a fungicide.

Result of Action

The molecular and cellular effects of this compound’s action include the increase of mycelial branches, the decrease of ergosterol content, and changes in the cell membrane permeability of the fungus . These changes disrupt the normal functioning of the fungal cell, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is used to control a variety of fungal diseases in different crops, indicating that its efficacy can vary depending on the specific crop and disease it is used to treat . Additionally, this compound transforms into five major degradates via aqueous photolysis , suggesting that exposure to light can influence its stability and action

Biochemical Analysis

Biochemical Properties

Mefentrifluconazole interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound prevents the production of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Cellular Effects

This compound has a significant impact on fungal cells. It disrupts the cell membrane’s structure and function by inhibiting ergosterol biosynthesis . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting CYP51, this compound prevents the production of ergosterol, leading to a disruption of the cell membrane and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a long-lasting effect on fungal cells. It has been observed that the fungicide remains stable and effective over time, continuing to inhibit ergosterol biosynthesis and disrupt cell membrane function .

Metabolic Pathways

This compound is metabolized in the environment into several major degradates, including Mef-001, Mef-002, Mef-005, Mef-006, Mef-007, and Mef-037 . These degradates are formed primarily through aqueous photolysis .

Transport and Distribution

Given its mode of action, it is likely that it is transported to the site of ergosterol biosynthesis in the fungal cell, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its mechanism of action, it is likely that it localizes to the endoplasmic reticulum of fungal cells, the site of ergosterol biosynthesis .

Chemical Reactions Analysis

Mefentrifluconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions include various triazole derivatives and chlorophenoxy compounds . For example, the oxidation of this compound can lead to the formation of triazole N-oxides, while reduction can produce triazole amines .

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2/c1-17(26,9-25-11-23-10-24-25)15-7-6-14(8-16(15)18(20,21)22)27-13-4-2-12(19)3-5-13/h2-8,10-11,26H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERZEQUMJNCPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894945
Record name Mefentrifluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417782-03-6
Record name 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417782-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefentrifluconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1417782036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefentrifluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name mefentrifluconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEFENTRIFLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EYN9N7UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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